(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
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Overview
Description
(1S)-5,8,8-Trimethyl-3-oxabicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a three-membered oxirane ring fused to a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by an epoxidation step. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic structure, which is then subjected to epoxidation to introduce the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The epoxidation step can be carried out using peracids or other suitable oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one: The enantiomer of the compound with similar chemical properties but different biological activities.
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one: A racemic mixture of both enantiomers.
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-ol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and biological properties compared to its similar compounds.
Properties
CAS No. |
184046-42-2 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1S)-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)6-12-8(7)11/h7H,4-6H2,1-3H3/t7-,10?/m1/s1 |
InChI Key |
DBRCQDHKXZLHJE-PVSHWOEXSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC1(COC2=O)C)C |
Canonical SMILES |
CC1(C2CCC1(COC2=O)C)C |
Origin of Product |
United States |
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